4,6-Bis(3,5-di(pyridin-4-yl)phenyl)-2-methylpyrimidine
CAS No.:
Cat. No.: VC16501143
Molecular Formula: C37H26N6
Molecular Weight: 554.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C37H26N6 |
---|---|
Molecular Weight | 554.6 g/mol |
IUPAC Name | 4,6-bis(3,5-dipyridin-4-ylphenyl)-2-methylpyrimidine |
Standard InChI | InChI=1S/C37H26N6/c1-25-42-36(34-20-30(26-2-10-38-11-3-26)18-31(21-34)27-4-12-39-13-5-27)24-37(43-25)35-22-32(28-6-14-40-15-7-28)19-33(23-35)29-8-16-41-17-9-29/h2-24H,1H3 |
Standard InChI Key | WCXNEXQHQNXXEA-UHFFFAOYSA-N |
Canonical SMILES | CC1=NC(=CC(=N1)C2=CC(=CC(=C2)C3=CC=NC=C3)C4=CC=NC=C4)C5=CC(=CC(=C5)C6=CC=NC=C6)C7=CC=NC=C7 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
4,6-Bis(3,5-di(pyridin-4-yl)phenyl)-2-methylpyrimidine (C₃₇H₂₆N₆) belongs to the pyrimidine family, featuring a central six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. The 2-methyl group enhances steric stability, while the 4,6-positions are substituted with 3,5-di(pyridin-4-yl)phenyl moieties . This design confers extended π-conjugation, critical for electronic applications.
Table 1: Fundamental Chemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₃₇H₂₆N₆ | |
Molecular Weight | 554.64 g/mol | |
Melting Point | 374°C | |
Boiling Point | 741.0 ± 55.0°C (Predicted) | |
Density | 1.214 ± 0.06 g/cm³ | |
CAS Registry | 1030380-51-8 |
Crystallographic Analysis
Single-crystal X-ray diffraction studies resolve the compound’s monoclinic lattice (P2₁/c), with an asymmetric unit containing two Zn(II) cations coordinated to deprotonated ligands . The pyridinyl nitrogen atoms participate in metal coordination, forming a distorted octahedral geometry around Zn(II). Key bond lengths include Zn–N distances of 2.045–2.112 Å, while the pyrimidine ring maintains planarity with dihedral angles <5° relative to adjacent phenyl groups .
Table 2: Crystallographic Parameters
Parameter | Value | Source |
---|---|---|
Space Group | P2₁/c | |
Unit Cell Dimensions | a = 27.6424(8) Å, b = 9.6359(3) Å, c = 16.8129(7) Å | |
β Angle | 95.408(3)° | |
Volume | 4,458.3(3) ų | |
Z | 4 |
Synthesis and Quality Control
Synthetic Pathways
While detailed synthetic protocols remain proprietary, analytical data suggest a Suzuki-Miyaura cross-coupling strategy to assemble the bis-pyridinylphenyl groups. Key intermediates likely include 2-methylpyrimidine-4,6-diyldiboronic ester and 3,5-dibromophenylpyridine. Palladium catalysis under inert conditions would facilitate aryl-aryl bond formation, followed by chromatographic purification .
Analytical Characterization
Rigorous quality assessments ensure compliance with pharmacopeial standards:
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Nuclear Magnetic Resonance (¹H-NMR): Peaks at δ 8.65–6.85 ppm confirm aromatic proton environments, with a singlet at δ 2.45 ppm for the methyl group .
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High-Performance Liquid Chromatography (HPLC): Retention time alignment with reference standards (99.8% assay purity) verifies chemical identity .
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Mass Spectrometry (LC-ESI-MS): A molecular ion peak at m/z 555.63 ([M+H]⁺) matches the theoretical mass .
Table 3: Impurity Profile
Parameter | Specification | Result | Source |
---|---|---|---|
Unspecified Impurities | ≤0.10% each | <0.10% | |
Total Impurities | ≤0.5% | 0.18% | |
Heavy Metals | ≤10 ppm | <10 ppm |
Functional Applications
Coordination Polymers and MOFs
Future Directions
Ongoing research focuses on functionalizing the methyl group to tune electronic properties and exploring photocatalytic applications via Ru(II) or Ir(III) coordination. Scalable synthesis routes and toxicological profiling remain critical for industrial adoption.
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